2-Thiophenecarboxylic acid, 5-(6-methoxy-3-pyridinyl)-
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Overview
Description
5-(6-Methoxypyridin-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methoxypyridin-3-yl)thiophene-2-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two different organic groups. The process involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(6-Methoxypyridin-3-yl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-(6-Methoxypyridin-3-yl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(6-methoxypyridin-3-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
5-(6-Methoxypyridin-2-yl)thiophene-2-carboxylic acid: Similar structure but with the methoxy group at a different position on the pyridine ring.
Uniqueness
5-(6-Methoxypyridin-3-yl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 6-position of the pyridine ring can affect the compound’s electronic properties and its interactions with molecular targets.
Properties
CAS No. |
370864-63-4 |
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Molecular Formula |
C11H9NO3S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
5-(6-methoxypyridin-3-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO3S/c1-15-10-5-2-7(6-12-10)8-3-4-9(16-8)11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
SMODLBXZZMTVFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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